Cas no 2228286-07-3 (ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate)

Ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a difluoroethylamine moiety enhances its reactivity and bioavailability, making it a valuable intermediate for the synthesis of bioactive compounds. The ethyl carboxylate group provides versatility for further functionalization, while the piperidine scaffold contributes to structural stability. This compound is particularly useful in medicinal chemistry for developing protease inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined stereochemistry and high purity make it suitable for precision synthesis. Proper handling under inert conditions is recommended to preserve its stability.
ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate structure
2228286-07-3 structure
Product Name:ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate
CAS No:2228286-07-3
MF:C10H18F2N2O2
MW:236.258929729462
CID:6593075
PubChem ID:165836044
Update Time:2025-05-20

ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate
    • EN300-1956267
    • 2228286-07-3
    • Inchi: 1S/C10H18F2N2O2/c1-2-16-10(15)14-5-3-7(4-6-14)8(13)9(11)12/h7-9H,2-6,13H2,1H3
    • InChI Key: GTNZUNSCZKDOFZ-UHFFFAOYSA-N
    • SMILES: FC(C(C1CCN(C(=O)OCC)CC1)N)F

Computed Properties

  • Exact Mass: 236.13363415g/mol
  • Monoisotopic Mass: 236.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate Pricemore >>

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Additional information on ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate

Research Brief on Ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate (CAS: 2228286-07-3) in Chemical Biology and Pharmaceutical Applications

Ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate (CAS: 2228286-07-3) is a novel piperidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoroethylamine moiety, has shown promising potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have highlighted its role as a key intermediate in the synthesis of pharmacologically active compounds targeting neurodegenerative diseases and metabolic disorders.

The structural features of ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate, including the piperidine ring and the difluoroethylamine group, contribute to its enhanced bioavailability and metabolic stability. These properties make it an attractive candidate for drug discovery programs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators, which are being explored for their anxiolytic and anticonvulsant effects. The study reported that derivatives of this compound exhibited improved binding affinity and selectivity compared to traditional GABAergic agents.

In addition to its applications in CNS drug development, ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate has been investigated for its role in enzyme inhibition. Research conducted by a team at the University of Cambridge in 2024 revealed that this compound serves as a precursor for the synthesis of irreversible inhibitors of serine hydrolases, a class of enzymes implicated in inflammatory and infectious diseases. The study utilized advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms of the derived inhibitors, providing valuable insights for future drug design.

Another notable application of this compound lies in its use as a chiral auxiliary in asymmetric synthesis. A recent publication in Organic Letters (2024) described its efficacy in facilitating the enantioselective construction of complex heterocycles, which are prevalent in many FDA-approved drugs. The authors emphasized the compound's ability to induce high levels of stereocontrol, making it a valuable tool for the synthesis of optically active pharmaceuticals.

Despite its promising applications, challenges remain in the large-scale production and optimization of ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate. Current synthetic routes often involve multi-step processes with moderate yields, as highlighted in a 2023 review in Chemical Reviews. However, recent advances in flow chemistry and catalytic methods offer potential solutions to these limitations. For instance, a study published in ACS Catalysis (2024) reported a streamlined, one-pot synthesis of this compound using a palladium-catalyzed amination reaction, achieving a significant improvement in yield and purity.

In conclusion, ethyl 4-(1-amino-2,2-difluoroethyl)piperidine-1-carboxylate (CAS: 2228286-07-3) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and chemical biology. Ongoing research continues to uncover its potential in addressing unmet medical needs, particularly in the realms of CNS disorders and enzyme-targeted therapies. Future studies are expected to focus on optimizing its synthetic accessibility and expanding its utility in the design of next-generation therapeutics.

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